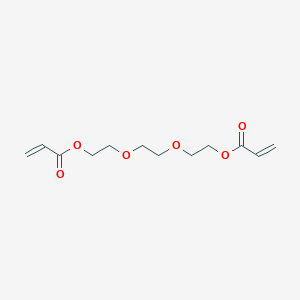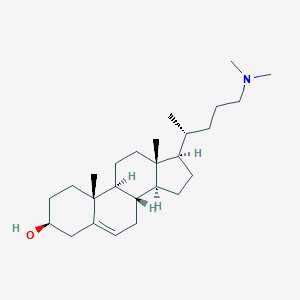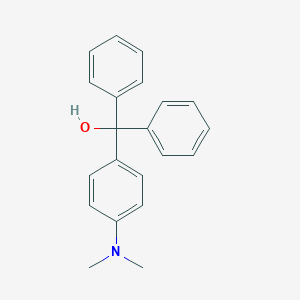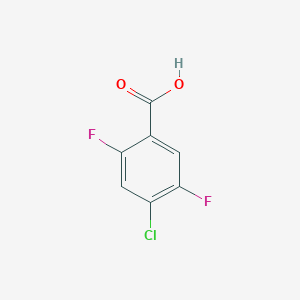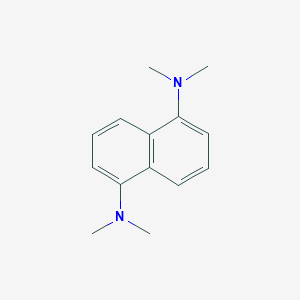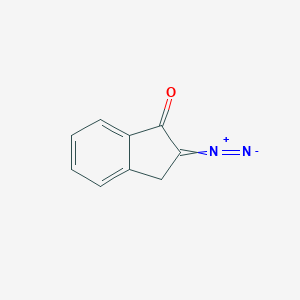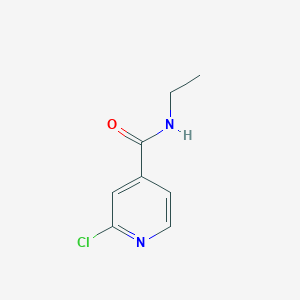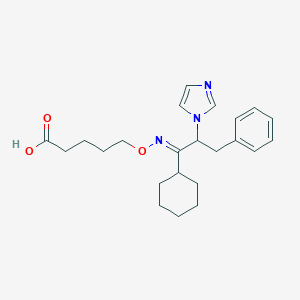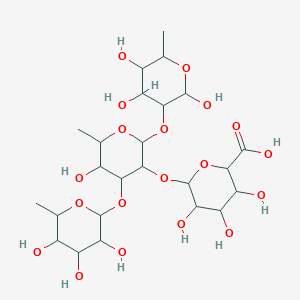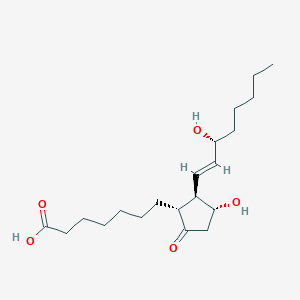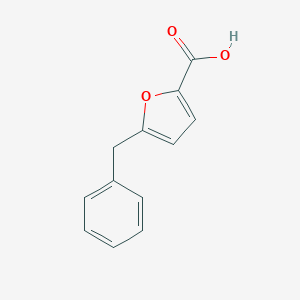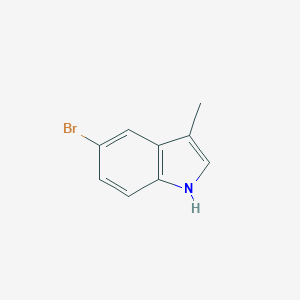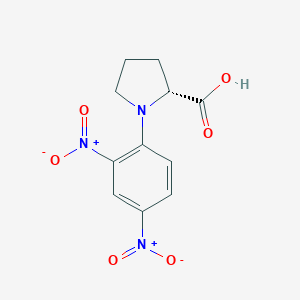
1-(2,4-Dinitrophenyl)-D-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-D-proline, also known as DNPP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of proline, an amino acid that is found in many proteins. DNPP is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone.
作用机制
1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that can interact with proteins and enzymes in various ways. 1-(2,4-Dinitrophenyl)-D-proline can form covalent bonds with proteins and modify their conformation, which can affect their function. 1-(2,4-Dinitrophenyl)-D-proline can also inhibit the activity of enzymes by binding to their active sites and blocking their catalytic activity.
生化和生理效应
1-(2,4-Dinitrophenyl)-D-proline has been shown to have various biochemical and physiological effects. 1-(2,4-Dinitrophenyl)-D-proline can induce oxidative stress in cells by generating reactive oxygen species. 1-(2,4-Dinitrophenyl)-D-proline can also affect the metabolism of amino acids and other small molecules in cells. 1-(2,4-Dinitrophenyl)-D-proline has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer therapy.
实验室实验的优点和局限性
1-(2,4-Dinitrophenyl)-D-proline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. 1-(2,4-Dinitrophenyl)-D-proline is also a fluorescent probe that can be used to study protein conformational changes in real-time. However, 1-(2,4-Dinitrophenyl)-D-proline has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. 1-(2,4-Dinitrophenyl)-D-proline can also form covalent bonds with proteins irreversibly, which can affect their function permanently.
未来方向
There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline. One direction is to study the mechanism of action of 1-(2,4-Dinitrophenyl)-D-proline in more detail, including its interactions with proteins and enzymes. Another direction is to develop new 1-(2,4-Dinitrophenyl)-D-proline derivatives that can be used as probes or inhibitors for specific proteins or enzymes. 1-(2,4-Dinitrophenyl)-D-proline can also be used in the development of new drugs and therapies for various diseases, including cancer. Finally, 1-(2,4-Dinitrophenyl)-D-proline can be used in the development of new diagnostic tools for detecting protein conformational changes in real-time.
Conclusion
In conclusion, 1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that has been widely used in scientific research. 1-(2,4-Dinitrophenyl)-D-proline can be synthesized using various methods and has several applications in research, including as a fluorescent probe and a substrate for enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline, including the development of new derivatives and the study of its mechanism of action.
合成方法
1-(2,4-Dinitrophenyl)-D-proline can be synthesized by reacting 2,4-dinitrochlorobenzene with L-proline in the presence of a base such as sodium hydroxide. The reaction yields 1-(2,4-Dinitrophenyl)-D-proline as a product, which can be purified using various techniques such as recrystallization and column chromatography.
科学研究应用
1-(2,4-Dinitrophenyl)-D-proline has been used in various scientific research applications, including as a fluorescent probe for studying protein conformational changes, as a chiral selector in chromatography, and as a substrate for studying enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has also been used in the development of new drugs and therapies for various diseases.
属性
CAS 编号 |
10189-66-9 |
|---|---|
产品名称 |
1-(2,4-Dinitrophenyl)-D-proline |
分子式 |
C11H11N3O6 |
分子量 |
281.22 g/mol |
IUPAC 名称 |
(2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1 |
InChI 键 |
MVZXUWLTGGBNHL-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
同义词 |
N-(2,4-Dinitrophenyl)-D-proline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
